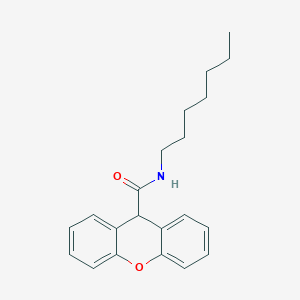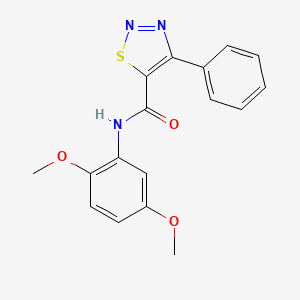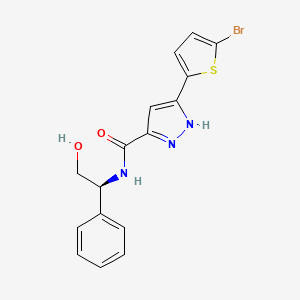
3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromothiophene moiety, a hydroxyphenylethyl group, and a pyrazole carboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The next step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound. The final step involves coupling the bromothiophene and pyrazole intermediates with the hydroxyphenylethylamine under amide bond-forming conditions, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The bromothiophene moiety can be reduced to a thiophene derivative using reducing agents like lithium aluminum hydride (LAH).
Substitution: The bromine atom in the bromothiophene can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride (LAH)
Substitution: Nucleophiles (amines, thiols), palladium-catalyzed cross-coupling reactions
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a thiophene derivative
Substitution: Formation of substituted thiophene derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In cancer research, it has been found to inhibit the expression of key proteins involved in tumor cell migration and growth, such as FAT1 . This inhibition leads to the suppression of downstream signaling pathways that promote tumor progression, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide
- 3-(5-Methylthiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide
- 3-(5-Fluorothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide lies in its bromothiophene moiety, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14BrN3O2S |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14BrN3O2S/c17-15-7-6-14(23-15)11-8-12(20-19-11)16(22)18-13(9-21)10-4-2-1-3-5-10/h1-8,13,21H,9H2,(H,18,22)(H,19,20)/t13-/m1/s1 |
InChI Key |
AXRLNYUMAXUMRE-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate](/img/structure/B11024429.png)
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11024431.png)
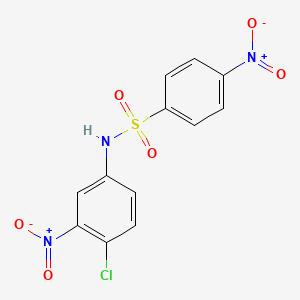
![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11024448.png)
![2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024454.png)
![1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11024460.png)
![Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11024461.png)
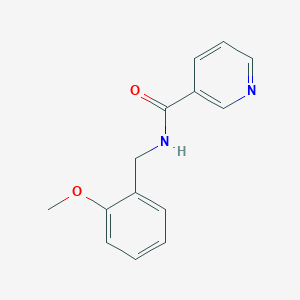

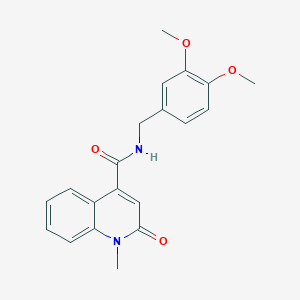
![N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B11024486.png)
![N-(2,5-dimethylphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024487.png)
